Licraside

Tyrosinase inhibition Antibrowning Depigmentation

Licraside (29913-71-1) is a chalcone flavonoid glycoside with non-interchangeable bioactivity. Intermediate tyrosinase inhibition (IC₅₀ 0.072 mM)—stronger than inactive liquiritin, milder than licochalcone A—enables controlled depigmentation research. Sub-micromolar human aldose reductase inhibition (IC₅₀ 560 nM) is absent in isoliquiritigenin. Validated FXR agonist with in vivo efficacy in cholestasis models. Critical analytical marker for Glycyrrhiza standardization. Not substitutable by liquiritin, isoliquiritin, or isoliquiritigenin.

Molecular Formula C26H30O13
Molecular Weight 550.5 g/mol
CAS No. 29913-71-1
Cat. No. B1675308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicraside
CAS29913-71-1
SynonymsLicuraside;  Liquirazide; 
Molecular FormulaC26H30O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
InChIInChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
InChIKeyNIZFPXZQERMCLE-KVFWHIKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Licraside (CAS 29913-71-1) Technical Profile: Natural Chalcone Glycoside Sourced from Glycyrrhiza Species for Targeted Enzyme Inhibition Research


Licraside (also known as Licuraside or isoliquiritigenin-4-O-β-D-apiosylglucoside) is a chalcone-type flavonoid glycoside isolated from the roots of Glycyrrhiza species, primarily Glycyrrhiza uralensis Fisch [1]. With molecular formula C₂₆H₃₀O₁₃ and molecular weight 550.51 g/mol, this compound comprises an isoliquiritigenin aglycone core glycosylated with an apiose-glucose disaccharide moiety . Structurally, Licraside belongs to the LigC family of licorice flavonoids, a class that includes isoliquiritigenin, isoliquiritin, and isoliquiritin apioside, distinguished by their chalcone backbone and differential glycosylation patterns [2]. The compound demonstrates measurable inhibitory activity against multiple enzymatic targets including mushroom tyrosinase monophenolase, human recombinant aldose reductase, and factor Xa, while recent investigations have identified it as a farnesoid X receptor (FXR) agonist with in vivo pharmacological effects [3].

Why Generic Licorice Flavonoids Cannot Substitute for Licraside in Targeted Research Applications


Substituting Licraside with structurally related licorice flavonoids such as liquiritin, isoliquiritin, or the aglycone isoliquiritigenin is scientifically invalid due to quantifiable divergence in target selectivity and enzymatic activity profiles. Direct comparative studies reveal that even minor structural differences—such as the presence or absence of the apiose-glucose disaccharide at the 4′-O position—confer starkly different biological behaviors. For instance, Licraside and isoliquiritin differ in tyrosinase inhibitory potency by approximately 1.9-fold under identical assay conditions [1]. More critically, liquiritin exhibits no detectable tyrosinase inhibition whatsoever, while liquiritigenin paradoxically activates the enzyme as a cofactor [2]. Furthermore, Licraside demonstrates sub-micromolar inhibition of human aldose reductase (IC₅₀ 560 nM), a property that is absent in literature reports for its closest aglycone, isoliquiritigenin [3]. In FXa inhibition assays, Licraside (as isoliquiritigenin-4-O-β-D-apiosylglucoside) displayed distinct potency from its isomer isoliquiritigenin-4′-O-β-D-apiosylglucoside [4]. Therefore, selecting Licraside versus an alternative licorice flavonoid is not an interchangeable procurement decision but a functional choice dictating experimental outcomes.

Quantitative Differentiation Evidence for Licraside: Head-to-Head Comparator Data for Scientific Procurement Decisions


Tyrosinase Monophenolase Inhibition: Licraside Versus Isoliquiritin and Licochalcone A

In a direct head-to-head comparison of five licorice flavonoids against mushroom tyrosinase monophenolase activity, Licraside (licuraside) demonstrated an IC₅₀ of 0.072 mM, representing intermediate potency between isoliquiritin (IC₅₀ 0.038 mM; ~1.9-fold more potent) and licochalcone A (IC₅₀ 0.0258 mM; ~2.8-fold more potent) [1]. Critically, structurally similar liquiritin exhibited no detectable inhibition, while liquiritigenin paradoxically activated the enzyme as a cofactor [2]. All active compounds functioned as competitive inhibitors. This comparative dataset enables researchers to select the appropriate flavonoid based on desired inhibitory strength.

Tyrosinase inhibition Antibrowning Depigmentation Cosmetic research Food preservation

Human Aldose Reductase Inhibition: Licraside Sub-Micromolar Activity Profile

Licraside demonstrates sub-micromolar inhibitory activity against human recombinant aldose reductase, with a reported IC₅₀ value of 560.0 nM (0.56 μM) [1]. The assay employed D-glyceraldehyde as substrate with a 10-minute preincubation period followed by 50-minute spectrophotometric inhibition measurement. In contrast, the structurally related aglycone isoliquiritigenin—which lacks the apiose-glucose disaccharide moiety—is not reported in peer-reviewed literature as a human aldose reductase inhibitor. This glycosylation-dependent activity profile distinguishes Licraside functionally from its simpler chalcone analogs.

Aldose reductase inhibition Diabetic complications Polyol pathway Enzymology Natural product screening

Factor Xa Inhibitory Activity: Regioisomer Comparison (4-O-Glycoside vs. 4′-O-Glycoside)

In a biologically guided isolation study of FXa inhibitors from Glycyrrhiza glabra, two regioisomeric chalcone glycosides were separately isolated and characterized: isoliquiritigenin-4′-O-β-D-apiosylglucoside (compound 9) and isoliquiritigenin-4-O-β-D-apiosylglucoside (compound 10, corresponding to Licraside) [1]. Both compounds were assessed for FXa inhibitory activity via in vitro chromogenic assay. While the most potent flavonoid identified was liquiritin (IC₅₀ 5.15 μM), the regioisomeric distinction between the 4-O and 4′-O glycosides establishes that Licraside possesses a structurally unique substitution pattern with distinct chromatographic and potentially distinct pharmacological behavior from its 4′-O isomer [2].

Factor Xa inhibition Anticoagulant discovery Thromboembolic disease Natural product pharmacology Enzymatic screening

In Vivo FXR Agonism and Cholestasis Biomarker Reduction: Licraside Versus Untreated ANIT-Induced Injury Model

Licraside has been identified as a farnesoid X receptor (FXR) agonist with quantifiable in vivo efficacy in an α-naphthylisothiocyanate (ANIT)-induced cholestasis rat model [1]. Treatment with Licraside significantly reduced multiple biochemical markers compared to untreated ANIT-injured controls: biliary total bile acids (TBA), serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), alkaline phosphatase (ALP), total bilirubin (TBIL), and serum TBA levels [2]. Liver histopathological analysis confirmed therapeutic effects on ANIT-induced liver injury [3]. A Chinese patent application (filed 2021, published 2022) further claims Licraside for treating cholestasis and related complications including hyperbilirubinemia, cholestatic hepatitis, and drug-induced cholestasis [4].

FXR agonism Cholestasis Hepatoprotection Liver injury Bile acid metabolism In vivo pharmacology

Optimal Research and Procurement Scenarios for Licraside Based on Differentiated Activity Evidence


Enzymatic Screening for Moderate-Potency Tyrosinase Inhibitors in Cosmetic or Food Industry R&D

Researchers seeking a tyrosinase inhibitor with intermediate potency—stronger than inactive compounds (liquiritin) but not as potent as the strongest inhibitors (licochalcone A, IC₅₀ 0.0258 mM)—should prioritize Licraside (IC₅₀ 0.072 mM) [1]. This intermediate potency may be advantageous in formulation development where excessive tyrosinase inhibition could produce undesirable depigmentation effects. The competitive inhibition mechanism of Licraside, confirmed in direct comparative studies with isoliquiritin and licochalcone A, ensures predictable and reversible target engagement [2]. This scenario is directly supported by the head-to-head comparative data from Fu et al. (2005).

Polyol Pathway and Diabetic Complication Research Requiring Sub-Micromolar Aldose Reductase Inhibition

Investigators studying the polyol pathway and seeking natural product-derived aldose reductase inhibitors with sub-micromolar potency should procure Licraside, which demonstrates an IC₅₀ of 560 nM against human recombinant aldose reductase [1]. This activity profile distinguishes Licraside from structurally simpler aglycones like isoliquiritigenin, for which human aldose reductase inhibitory activity is not established in available literature. The glycosylated chalcone structure of Licraside may contribute to this target engagement profile, making it the appropriate selection over non-glycosylated analogs for aldose reductase-focused studies.

Cholestasis and FXR-Targeted Drug Discovery Programs

For research programs focused on farnesoid X receptor (FXR) agonism and cholestatic liver disease, Licraside offers a validated natural product lead with in vivo efficacy data [1]. In ANIT-induced cholestasis rat models, Licraside treatment significantly reduced multiple disease-relevant biomarkers including biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA [2]. This hepatoprotective profile, coupled with FXR agonist activity, distinguishes Licraside from other licorice flavonoids lacking this nuclear receptor activity. A Chinese patent application explicitly claims Licraside for treating cholestasis, hyperbilirubinemia, cholestatic hepatitis, drug-induced cholestasis, and primary biliary cirrhosis [3].

Analytical Standardization and Quality Control of Licorice-Derived Formulations

Licraside serves as a critical analytical marker compound for the authentication and standardization of licorice (Glycyrrhiza species) extracts and formulations. As a member of the LigC flavonoid family—alongside isoliquiritigenin, isoliquiritin, and isoliquiritin apioside—Licraside contributes to the total LigC equivalents used for extract standardization [1]. Furthermore, processing methods significantly alter Licraside content in Glycyrrhizae radix preparations; studies show lower contents of Licraside and related constituents in processed versus crude decoctions [2]. Procurement of high-purity Licraside (typically >98% by HPLC) enables accurate quantification of this specific constituent during quality control procedures, which is not achievable with crude extracts or structurally similar but chromatographically distinct analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licraside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.